

# Application Notes and Protocols for the Total Synthesis of Sophoraflavanone H

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Compound of Interest		
Compound Name:	Sophoraflavanone H	
Cat. No.:	B15593412	Get Quote

These application notes provide a detailed protocol for the total synthesis of **Sophoraflavanone H**, a naturally occurring polyphenol with potential antimicrobial and antitumor properties.[1][2] The synthesis strategy involves a stereocontrolled construction of the complex molecular architecture, featuring a rhodium-catalyzed asymmetric C-H insertion and a selective oxy-Michael reaction as key steps.[2] This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

**Sophoraflavanone H** is a hybrid natural product composed of a prenylated flavanone and a 2,3-dihydrobenzofuran lignin moiety.[3] The described total synthesis allows for the preparation of both diastereomers, which was instrumental in confirming the absolute configuration of the natural product.[2]

## **Experimental Protocols**

The total synthesis of **Sophoraflavanone H** was achieved in 14 steps.[2] The key stages of the synthesis are the construction of the 2,3-diaryl-2,3-dihydrobenzofuran ring and the subsequent formation of the flavanone ring system.[1][2]

1. Synthesis of the Dihydrobenzofuran Moiety:

The construction of the highly substituted dihydrobenzofuran core is achieved through a rhodium-catalyzed asymmetric C-H insertion reaction.[2] This key step allows for the stereocontrolled formation of the chiral centers at the 7" and 8" positions.[2]



### 2. Synthesis of the Flavanone Ring:

The flavanone ring is constructed using a selective oxy-Michael reaction.[2] This intramolecular cyclization of a chalcone derivative affords the flavanone core with the desired stereochemistry at the C-2 position.[3]

## 3. Coupling and Final Steps:

The final stages of the synthesis involve the coupling of the dihydrobenzofuran and flavanone moieties, followed by deprotection steps to yield the final natural product, **Sophoraflavanone H**.[2]

# **Quantitative Data Summary**

The following table summarizes the key quantitative data for the total synthesis of **Sophoraflavanone H**, as reported by Murakami et al. (2020).

Step	Product	Yield (%)	Diastereomeri c Ratio (d.r.)	Enantiomeric Excess (e.e.)
Rh-catalyzed C- H insertion	Dihydrobenzofur an intermediate	75	95:5	94%
Oxy-Michael cyclization	Flavanone intermediate	88	-	-
Overall Yield (14 steps)	Sophoraflavanon e H	~5%	-	-

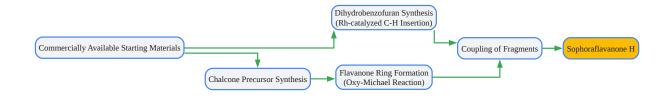
Note: The overall yield is an approximation based on the reported 14-step synthesis. Please refer to the original publication for detailed yields of each individual step.[2]

## **Visualizations**

Diagram of the Total Synthesis Workflow:

The following diagram illustrates the key transformations in the total synthesis of **Sophoraflavanone H**.





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Caption: Key stages in the total synthesis of **Sophoraflavanone H**.

This protocol provides a comprehensive overview for the laboratory synthesis of **Sophoraflavanone H**. Researchers can utilize this information for the preparation of this and related compounds for further biological evaluation and drug discovery efforts. The stereocontrolled nature of this synthesis also opens avenues for the generation of analogs for structure-activity relationship (SAR) studies.[2]

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## References

- 1. Total Synthesis of Sophoraflavanone H and Confirmation of Its Absolute Configuration -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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